Griseolutein A Demonstrates Superior Anti-MRSA Potency Relative to Vancomycin
In a head-to-head susceptibility study against 50 clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA), Griseolutein A exhibited MIC values of 0.10–0.39 μg/mL, representing a 4-fold to 15-fold higher potency compared to vancomycin (MIC 0.39–1.56 μg/mL) [1]. Griseolutein A outperformed vancomycin across the entire tested MRSA panel, with its upper MIC bound (0.39 μg/mL) falling at the lower limit of vancomycin's MIC range [2].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against MRSA |
|---|---|
| Target Compound Data | 0.10–0.39 μg/mL |
| Comparator Or Baseline | Vancomycin (VCM): 0.39–1.56 μg/mL |
| Quantified Difference | Griseolutein A is 4-fold to 15-fold more potent (lower MIC) than vancomycin |
| Conditions | Broth microdilution; 50 MRSA clinical isolates from Osaka hospital (1986–1990) |
Why This Matters
This direct comparative data justifies selecting Griseolutein A over vancomycin for in vitro MRSA research applications requiring higher potency or for exploring novel anti-MRSA scaffolds.
- [1] Arakawa Y, et al. Susceptibility of methicillin-resistant Staphylococcus aureus to various antibiotics. Classification by aminoglycoside-modifying enzymes and antibiotics active against MRSA. Jpn J Antibiot. 1991;44(11):1211-1215. View Source
- [2] Arakawa Y, et al. [Susceptibility of methicillin-resistant Staphylococcus aureus to various antibiotics. Classification by aminoglycoside-modifying enzymes and antibiotics active against MRSA]. Jpn J Antibiot. 1991;44(11):1211-1215. PMID: 1803060. View Source
